3-シクロプロピル-1-(ピペリジン-3-イルメチル)-1H-ピラゾール-5-オール

説明

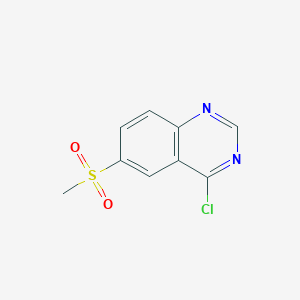

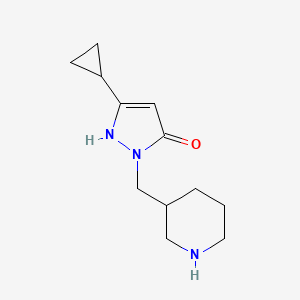

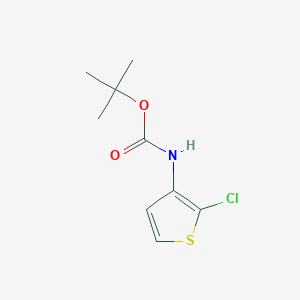

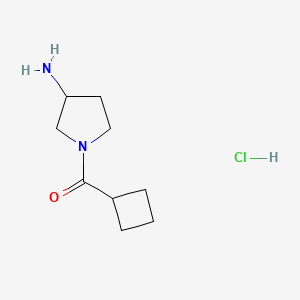

3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

オートタキシン阻害剤

この化合物は、オートタキシン (ATX) 阻害剤として作用する新規なヘテロ芳香族化合物として特定されています . オートタキシンは、ホスホジエステラーゼ (PDE) 活性を有する分泌型糖タンパク質であり、細胞外ピロホスファターゼ/ホスホジエステラーゼ (ENPP) ファミリーに属します . また、リゾホスホリパーゼ D (リゾPLD) 活性も持ち、リゾホスファチジルコリン (LPC) を基質としてリゾホスファチジン酸 (LPA) の産生を触媒することができます .

ATX 過剰発現を伴う疾患の治療

この化合物は、ATX 過剰発現を病理学的特徴とする疾患の治療に使用できます . ATX の過剰発現は、癌など、さまざまな疾患に関連付けられています .

細胞シグナル伝達カスケードの調節

この化合物は、細胞シグナル伝達カスケードを調節することができます。 ATX のリゾPLD 活性の産物である LPA は、さまざまなシグナル伝達経路を通じて、さまざまな生物学的効果を引き起こす可能性があります . これらの経路には、ホスファチジルイノシトール二リン酸 (PIP2) の加水分解 (細胞内カルシウムイオンの放出とプロテインキナーゼ C (PKC) の活性化を引き起こします)、アデニル酸シクラーゼ (cAMP) シグナル伝達経路の阻害、Ras-MAPK、MERK、ERK の経路の活性化 (細胞増殖を調節する)、ホスホイノシチド PI3K-AKT 経路の活性化 (細胞生存とアポトーシスを調節する)、Rho 経路の活性化 (細胞骨格のリモデリング、形状の変化、細胞移動活動を調節する) などがあります .

新規誘導体の合成

この化合物は、新規誘導体の合成の原料として使用できます . たとえば、置換、クリック反応、付加反応のいくつかの段階反応によって、ジフェニルカルバミド誘導体と結合した一連の新しいポマリドミドを合成するために使用されてきました .

インドールアミンピロール-2,3-ジオキシゲナーゼ-1 活性の阻害

合成されたこの化合物の誘導体の中には、インビトロ実験でインドールアミンピロール-2,3-ジオキシゲナーゼ-1 (IDO1) 活性を抑制する能力を示したものがいくつかあります . IDO1 はヘムを含むモノマー酵素であり、その過剰な活性化は、癌やその他の疾患の病因に密接に関連していることが示されています .

プロテアーゼ分解薬の開発

この化合物の分子構造は、通常、プロテオリシス標的キメラ (PROTAC) 薬の製造における E3 リガーゼの配位子として使用されます . この方法は、薬物の有効性を高めるだけでなく、人体への正常組織の損傷を軽減します .

特性

IUPAC Name |

5-cyclopropyl-2-(piperidin-3-ylmethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c16-12-6-11(10-3-4-10)14-15(12)8-9-2-1-5-13-7-9/h6,9-10,13-14H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXINHXJDFOSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C(=O)C=C(N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471230.png)